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Introduction
Irdabisant Hydrochloride (CEP-26401) is a potent and selective histamine H3 receptor (H3R)

antagonist/inverse agonist that was under development for the potential treatment of cognitive

and attentional disorders, including Alzheimer's disease and schizophrenia.[1][2] This technical

guide provides a comprehensive overview of the discovery and development of Irdabisant, with

a focus on its pharmacological properties, preclinical and clinical findings, and the experimental

methodologies employed in its evaluation.

Core Compound Details
Property Value

Compound Name Irdabisant Hydrochloride

Development Code CEP-26401

Chemical Name
6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-

phenyl}-2H-pyridazin-3-one hydrochloride

Mechanism of Action
Histamine H3 Receptor Antagonist/Inverse

Agonist
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Pharmacological Profile
Irdabisant is a high-affinity ligand for the histamine H3 receptor, demonstrating potent

antagonist and inverse agonist activities.[3] The H3 receptor is a presynaptic autoreceptor and

heteroreceptor that negatively regulates the release of histamine and other neurotransmitters,

respectively. By blocking the H3 receptor, Irdabisant increases the release of several key

neurotransmitters implicated in arousal and cognition, such as acetylcholine and dopamine.[4]

In Vitro Binding and Functional Activity
Irdabisant has been extensively characterized in a variety of in vitro assays to determine its

affinity and functional activity at the histamine H3 receptor.

Assay Species/System Parameter Value

Radioligand Binding Rat Brain Membranes Kᵢ 2.7 ± 0.3 nM[3]

Recombinant Rat H3R Kᵢ 7.2 ± 0.4 nM[3]

Recombinant Human

H3R
Kᵢ 2.0 ± 1.0 nM[3][5]

[³⁵S]GTPγS Binding

(Antagonist Activity)
Recombinant Rat H3R Kₐₚₚ 1.0 nM[5]

Recombinant Human

H3R
Kₐₚₚ 0.4 nM[5]

[³⁵S]GTPγS Binding

(Inverse Agonist

Activity)

Recombinant Rat H3R EC₅₀ 2.0 nM[5]

Recombinant Human

H3R
EC₅₀ 1.1 nM[5]

Selectivity Profile
Irdabisant exhibits a favorable selectivity profile with significantly lower affinity for other

receptors and transporters.
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Target Parameter Value

Muscarinic M₂ Receptor Kᵢ 3.7 ± 0.0 µM[5]

Adrenergic α₁ₐ Receptor Kᵢ 9.8 ± 0.3 µM[5]

Dopamine Transporter Kᵢ 11 ± 2 µM[5]

Norepinephrine Transporter Kᵢ 10 ± 1 µM[5]

Phosphodiesterase PDE3 IC₅₀ 15 ± 1 µM[5]

hERG Channel IC₅₀ 13.8 µM[5]

Cytochrome P450 (CYP1A2,

2C9, 2C19, 2D6, 3A4)
IC₅₀ > 30 µM[5]

Preclinical Pharmacology
The efficacy of Irdabisant has been demonstrated in several rodent models of cognition and

wakefulness.

In Vivo Efficacy
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Model Species Dosing Key Findings

Rat Social

Recognition
Rat 0.01 - 0.1 mg/kg p.o.

Improved

performance in a

model of short-term

memory.[3]

Rat Dipsogenia Rat 0.01 - 0.3 mg/kg p.o.

Dose-dependently

inhibited H3R agonist-

induced drinking with

an ED₅₀ of 0.06

mg/kg.[3]

Wakefulness Rat 3 - 30 mg/kg p.o.
Demonstrated wake-

promoting activity.[3]

Prepulse Inhibition

(PPI)
Mouse (DBA/2NCrl) 10 and 30 mg/kg i.p.

Increased prepulse

inhibition.[3]

H3R Occupancy Rat Cortical Slices Oral Dosing
Estimated OCC₅₀ of

0.1 ± 0.003 mg/kg.[3]

Preclinical Pharmacokinetics
Irdabisant has been shown to be orally bioavailable and brain-penetrant in multiple species.

Species Route t½ (h) Vd (L/kg)
CL
(mL/min/kg)

Rat i.v. 2.6 9.4 42

p.o. 4.8 - -

Dog i.v. 2.9 3.5 ± 1.1 13.2 ± 1.5

p.o. 4.3 - -

Monkey i.v. 5.4 3.8 ± 0.9 7.7 ± 1.8

p.o. 7.5 - -
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Data from MedchemExpress.[5]

Clinical Development
Irdabisant progressed to Phase I clinical trials in healthy volunteers to assess its safety,

tolerability, pharmacokinetics, and pharmacodynamics.

Phase I Clinical Trial (NCT01903824)
A randomized, double-blind, placebo- and active-controlled, crossover study was conducted in

40 healthy subjects.[6] Single oral doses of Irdabisant (5, 25, or 125 µg), modafinil (200 mg),

donepezil (10 mg), or placebo were administered.[6]

Key Findings:

Pharmacokinetics: Irdabisant was slowly absorbed with a median tₘₐₓ of 3-6 hours and had

a long terminal elimination half-life of 24-60 hours.[2] Steady-state concentrations were

reached within six days of dosing, and renal excretion was identified as a major elimination

pathway.[2]

Pharmacodynamics: The highest dose of 125 µg showed a slight improvement in the spatial

working memory task.[6] Irdabisant demonstrated a dose-related improvement in tests of

attention and reaction time.[6] Subjective effects included feelings of being energized,

relaxed, and happy, particularly at the 25 µg dose.[6]

Safety: Irdabisant was generally well-tolerated up to 0.5 mg/day.[2] The most common

treatment-related adverse events were headache and insomnia.[2]

Experimental Protocols
Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Irdabisant for the histamine H3 receptor.

Materials:

Membrane preparations from rat brain or cells expressing recombinant human or rat H3

receptors.
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Radioligand: [³H]Nα-methylhistamine.

Test compound: Irdabisant Hydrochloride.

Non-specific binding control: High concentration of an unlabeled H3 receptor ligand (e.g.,

thioperamide).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Procedure:

Incubate a fixed concentration of the radioligand with the membrane preparation in the

presence of varying concentrations of Irdabisant.

Allow the binding to reach equilibrium.

Separate bound from free radioligand by rapid filtration through glass fiber filters.

Wash the filters to remove unbound radioactivity.

Measure the radioactivity retained on the filters using liquid scintillation counting.

Calculate the IC₅₀ value (concentration of Irdabisant that inhibits 50% of specific

radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay
Objective: To determine the functional activity (antagonist and inverse agonist) of Irdabisant

at the histamine H3 receptor.

Materials:

Membrane preparations from cells expressing recombinant human or rat H3 receptors.

[³⁵S]GTPγS.

GDP.

Test compound: Irdabisant Hydrochloride.
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Agonist (for antagonist determination): (R)-α-methylhistamine (RAMH).

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4).

Procedure:

Inverse Agonist Activity: Incubate the membranes with varying concentrations of Irdabisant

and a fixed concentration of [³⁵S]GTPγS.

Antagonist Activity: Pre-incubate the membranes with varying concentrations of Irdabisant,

then add a fixed concentration of an H3 receptor agonist (e.g., RAMH) followed by

[³⁵S]GTPγS.

Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.

Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

Analyze the data to determine EC₅₀ (for inverse agonism) or Kₐₚₚ (for antagonism).

Rat Social Recognition Test
Objective: To assess the effect of Irdabisant on short-term memory in rats.

Procedure:

Habituation: Individually house adult male rats and habituate them to the testing arena.

Trial 1 (Acquisition): Place a juvenile rat into the adult rat's cage for a short period (e.g., 5

minutes) and record the duration of social investigation (e.g., sniffing, grooming).

Inter-trial Interval: Remove the juvenile rat. Administer Irdabisant or vehicle to the adult rat.

Trial 2 (Retrieval): After a set delay (e.g., 30 minutes), re-introduce the same juvenile rat

(familiar) or a novel juvenile rat into the adult rat's cage and record the duration of social

investigation.
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Analysis: A decrease in investigation time towards the familiar juvenile in Trial 2 compared

to Trial 1 indicates memory of the juvenile. An increase in investigation time towards a

novel juvenile demonstrates the ability to discriminate. The effect of Irdabisant on memory

is assessed by comparing the investigation times between the drug-treated and vehicle-

treated groups.[1][7][8]
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Caption: Histamine H3 Receptor Signaling Pathway and the Action of Irdabisant.
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Caption: General Workflow for a Radioligand Binding Assay.
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Caption: Experimental Workflow for the Rat Social Recognition Test.
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Conclusion
Irdabisant Hydrochloride (CEP-26401) is a well-characterized, potent, and selective

histamine H3 receptor antagonist/inverse agonist. Preclinical studies demonstrated its potential

for cognitive enhancement and wakefulness promotion. Phase I clinical trials in healthy

volunteers established a safety and tolerability profile, along with pharmacokinetic and

pharmacodynamic characteristics. While further development of Irdabisant appears to have

been discontinued, the data gathered provides valuable insights into the therapeutic potential

of targeting the histamine H3 receptor for central nervous system disorders. This technical

guide serves as a comprehensive resource for researchers and scientists interested in the

discovery and development of H3 receptor modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Social Recognition Memory Test in Rodents [en.bio-protocol.org]

2. Pharmacokinetics, pharmacodynamics and safety of CEP-26401, a high-affinity histamine-
3 receptor antagonist, following single and multiple dosing in healthy subjects - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse
agonist with cognition-enhancing and wake-promoting activities - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes:
relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC
[pmc.ncbi.nlm.nih.gov]

5. medchemexpress.com [medchemexpress.com]

6. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in
comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy
volunteers - PMC [pmc.ncbi.nlm.nih.gov]

7. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12409709?utm_src=pdf-body
https://www.benchchem.com/product/b12409709?utm_src=pdf-custom-synthesis
https://en.bio-protocol.org/en/bpdetail?id=1804&type=0
https://pubmed.ncbi.nlm.nih.gov/27222271/
https://pubmed.ncbi.nlm.nih.gov/27222271/
https://pubmed.ncbi.nlm.nih.gov/27222271/
https://pubmed.ncbi.nlm.nih.gov/22001260/
https://pubmed.ncbi.nlm.nih.gov/22001260/
https://pubmed.ncbi.nlm.nih.gov/22001260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3478588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3478588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3478588/
https://www.medchemexpress.com/irdabisant.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6475682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6475682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6475682/
https://pubmed.ncbi.nlm.nih.gov/20938925/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Social Recognition Memory Test in Rodents [bio-protocol.org]

To cite this document: BenchChem. [Irdabisant Hydrochloride (CEP-26401): A Technical
Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12409709#irdabisant-hydrochloride-cep-26401-
discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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